N-Formyl-5-aminoindane is a compound that belongs to the class of aminoindanes, which are characterized by their indane structure with an amino group and a formyl substituent. This compound is of interest in medicinal chemistry due to its potential applications in drug development and synthesis.
The synthesis of N-Formyl-5-aminoindane can be traced back to various chemical methodologies that involve the modification of aminoindane derivatives. The compound is derived from 5-aminoindane, which serves as a precursor in several synthetic routes.
N-Formyl-5-aminoindane is classified as an aromatic amine due to its indane structure, which features a fused benzene ring. It also contains a formyl group (-CHO), making it a formamide derivative.
The synthesis of N-Formyl-5-aminoindane typically involves the N-formylation of 5-aminoindane using reagents such as formic acid or formamide.
The reaction conditions for N-formylation usually include:
N-Formyl-5-aminoindane has a molecular formula of and features the following structural characteristics:
N-Formyl-5-aminoindane can undergo various chemical reactions, including:
The reactivity of N-formylated compounds often depends on the electronic properties imparted by the formyl group, which can influence reaction pathways and product distributions.
N-Formyl-5-aminoindane holds potential applications in:
Stoichiometric methods remain foundational for N-formyl-5-aminoindane synthesis. The direct reaction between 5-aminoindane and formic acid (85–98% concentration) at 80–100°C achieves moderate yields (65–75%) but requires extended reaction times (8–12 hours). Optimization strategies include adding dehydrating agents (e.g., molecular sieves) to shift equilibrium toward product formation [2]. A more efficient approach uses acetic formic anhydride (formed in situ from acetic anhydride and formic acid). This reagent facilitates formylation within 30–60 minutes at 0–25°C, delivering N-formyl-5-aminoindane in 85–92% yield. Critical parameters include strict anhydrous conditions and stoichiometric control to minimize di-formylation or esterification byproducts [2] [4].
Table 1: Stoichiometric Formylation Methods for 5-Aminoindane
Reagent System | Temperature (°C) | Time (h) | Yield (%) | Key Advantages/Limitations |
---|---|---|---|---|
Formic Acid (98%) | 80–100 | 8–12 | 65–75 | Simple setup; low cost. Limited by equilibrium. |
Acetic Formic Anhydride | 0–25 | 0.5–1 | 85–92 | Rapid; high yield. Moisture-sensitive. |
Transition metal-catalyzed carbonylation offers atom-efficient access to N-formyl-5-aminoindane under milder conditions. Palladium(II) acetate (5 mol%) with monodentate phosphine ligands (e.g., triphenylphosphine) catalyzes the reaction between 5-aminoindane and carbon monoxide (1–5 bar) in methanol at 50°C, yielding 80–88% product in 3 hours. Ruthenium carbonyl clusters (e.g., Ru₃(CO)₁₂) show enhanced activity in aprotic solvents (toluene or dimethylformamide), achieving yields >90% at 80°C under 10 bar CO pressure. Key challenges include catalyst deactivation by indane impurities and the need for specialized high-pressure equipment. Ligand design (e.g., bidentate phosphines) improves catalyst stability and reduces metal leaching [2] [9].
Solvent-free techniques enhance reaction efficiency and sustainability. Mixing 5-aminoindane with excess formamide (neat) at 100°C for 1 hour provides N-formyl-5-aminoindane in 75% yield, though product isolation requires tedious distillation [9]. Microwave irradiation drastically accelerates formylation: combining 5-aminoindane, formic acid, and a catalytic acid (e.g., p-toluenesulfonic acid; 5 mol%) under microwave (300 W, 140°C) achieves 95% yield within 5 minutes. This method suppresses thermal decomposition pathways common in conventional heating and is scalable to multigram quantities. Optimal dielectric heating parameters (power, ramp time) must be calibrated to prevent charring of the indane substrate [3] [9].
Deep eutectic solvents (DES) serve as sustainable reaction media for N-formylation. A choline chloride-zinc chloride ([ChCl][ZnCl₂]₂) DES enables efficient formylation of 5-aminoindane using formamide (1 equivalent) at 80°C. The DES acts as both solvent and Lewis acid catalyst, facilitating 89% yield in 3.5 hours with minimal byproducts. Advantages include recyclability (DES reused ≥4 times with <5% activity loss), biodegradability, and elimination of volatile organic solvents. Product isolation involves simple aqueous extraction, and the DES phase is regenerated by drying under vacuum [7] [9].
Heterogeneous catalysts enhance process sustainability. Silica-supported sulfonic acid (SiO₂-SO₃H) catalyzes 5-aminoindane formylation with formic acid at 90°C, delivering 85% yield in 2 hours. The catalyst is recovered via filtration and reused 7 times with consistent activity. Magnetic nanoparticles (Fe₃O₄@chitosan) functionalized with formyl transfer groups enable catalyst separation using an external magnet, achieving 88% yield under mild conditions (60°C, 1 hour). These systems reduce waste generation (E-factor < 1.5) and eliminate heavy metal residues [9].
A critical evaluation of formylation methods reveals trade-offs between efficiency, sustainability, and practicality. Stoichiometric acetic formic anhydride delivers high yields rapidly but generates stoichiometric acetic acid waste. Catalytic carbonylation is atom-economical but requires specialized infrastructure for CO handling. Microwave and DES methods align with green chemistry principles, offering excellent yields with reduced energy input or solvent waste.
Table 2: Comparative Performance of N-Formyl-5-aminoindane Synthetic Methods
Method | Conditions | Time | Yield (%) | Environmental Impact (E-factor*) | Scalability |
---|---|---|---|---|---|
Formic Acid (neat) | 100°C, neat | 8–12 h | 65–75 | High (>10) | Pilot-scale feasible |
Acetic Formic Anhydride | 0–25°C, dichloromethane | 0.5–1 h | 85–92 | Moderate (5–8) | Industrial |
Pd-Catalyzed Carbonylation | 50°C, 3 bar CO, methanol | 3 h | 80–88 | Low (2–3) | Specialized |
Microwave-Assisted | 140°C, 300 W, solvent-free | 5 min | 95 | Very low (0.8) | Lab-scale |
DES-Mediated | 80°C, [ChCl][ZnCl₂]₂ | 3.5 h | 89 | Very low (0.5) | Lab-to-pilot |
Magnetic Nanoparticles | 60°C, water | 1 h | 88 | Very low (0.7) | Scalable |
E-factor: kg waste per kg product. Lower values indicate greener processes.
Microwave and solvent-free protocols excel in energy efficiency but face limitations in reactor design for continuous production. DES and nanoparticle catalysts offer seamless integration into existing industrial workflows while minimizing environmental footprint. The choice of method depends on priority parameters: reaction speed (microwave), atom economy (carbonylation), or waste reduction (DES/magnetic catalysts) [3] [7] [9].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4